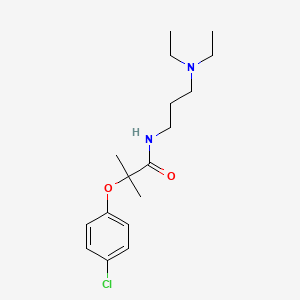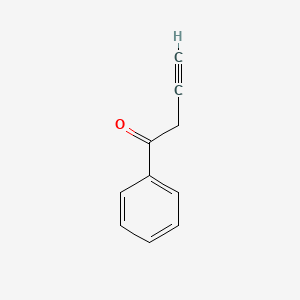
3-Butyn-1-one, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-1-one, 1-phenyl-: is an organic compound with the molecular formula C10H8O . It is also known by other names such as 1-Phenyl-1-butyn-3-one and 4-Phenyl-3-butyn-2-one . This compound is characterized by the presence of a phenyl group attached to a butynone structure, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyn-1-one, 1-phenyl- can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 3-Butyn-1-one, 1-phenyl- often involves the use of palladium-catalyzed coupling reactions . For instance, the Sonogashira coupling reaction between iodobenzene and propargyl alcohol can be employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyn-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives.
Reduction: Reduction of the triple bond and carbonyl group can yield trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol .
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Catalysts such as or .
Substitution: Bases like or .
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol.
Substitution: Various substituted phenylbutynones.
Applications De Recherche Scientifique
Chemistry: 3-Butyn-1-one, 1-phenyl- is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is studied for its potential as a nematicidal agent . It has shown activity against root-knot nematodes, making it a candidate for agricultural applications .
Industry: In the industrial sector, 3-Butyn-1-one, 1-phenyl- is used in the production of polymers and specialty chemicals . Its reactivity makes it a useful building block for various chemical processes .
Mécanisme D'action
The mechanism of action of 3-Butyn-1-one, 1-phenyl- involves its ability to interact with biological macromolecules . For instance, its nematicidal activity is attributed to the formation of vinyl sulfide linkages with cysteine residues in proteins, leading to the disruption of essential biological functions . Additionally, it can inhibit vacuolar-type proton translocating ATPase , affecting cellular homeostasis in nematodes .
Comparaison Avec Des Composés Similaires
- 4-Phenyl-3-butyn-2-one
- 3-Butyn-2-one, 4-phenyl-
- 1-Phenyl-1-butyn-3-one
Uniqueness: 3-Butyn-1-one, 1-phenyl- stands out due to its unique combination of a phenyl group and a butynone structure . This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity , making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
3771-56-0 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-phenylbut-3-yn-1-one |
InChI |
InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 |
Clé InChI |
ZYTMAAKNUIONSC-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


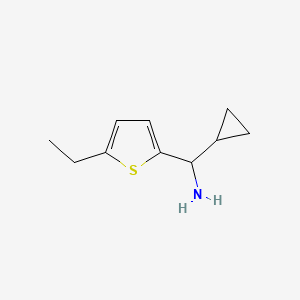
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

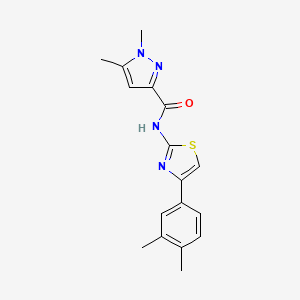
![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
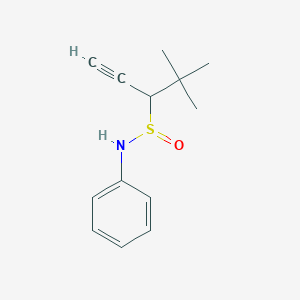
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
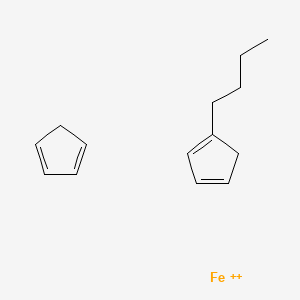
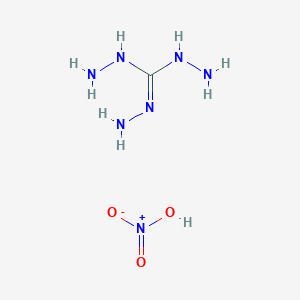
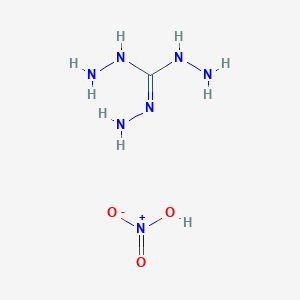
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
